6-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
6-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of malaria and cancer. The presence of the 7-chloroquinoline moiety is a key feature that contributes to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with various amines, followed by further functionalization to introduce the dihydropyridine and carbonitrile groups . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ascorbate and copper sulfate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, particularly at the chloroquinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines .
Scientific Research Applications
6-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antimalarial and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound inhibits heme crystallization, which is essential for the survival of the malaria parasite . For its anticancer activity, it induces apoptosis in cancer cells by interacting with key signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another antimalarial compound with a similar 7-chloroquinoline moiety.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.
Quinacrine: Contains a similar quinoline structure and is used as an antimalarial and anticancer agent.
Uniqueness
6-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of the 7-chloroquinoline moiety with the dihydropyridine and carbonitrile groups. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C27H17ClN4O |
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Molecular Weight |
448.9 g/mol |
IUPAC Name |
6-[4-[(7-chloroquinolin-4-yl)amino]phenyl]-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H17ClN4O/c28-19-8-11-21-24(12-13-30-26(21)14-19)31-20-9-6-18(7-10-20)25-15-22(17-4-2-1-3-5-17)23(16-29)27(33)32-25/h1-15H,(H,30,31)(H,32,33) |
InChI Key |
QCBDENSGVLGQAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)Cl)C#N |
Origin of Product |
United States |
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